
Methyl 2-bromo-2-(3,4-difluorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-2-(3,4-difluorophenyl)acetate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and two fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research.
作用机制
Target of Action
Methyl 2-bromo-2-(3,4-difluorophenyl)acetate is a chemical compound that is often used in organic synthesis It’s known that similar compounds are used in the formation of carbon-carbon bonds in organic synthesis .
Mode of Action
It’s known that similar compounds are used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst and an organoboron reagent to form a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds in organic synthesis . This can lead to the creation of a wide variety of complex organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-(3,4-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(3,4-difluorophenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Methyl 2-bromo-2-(3,4-difluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylacetates.
Reduction: Formation of 2-(3,4-difluorophenyl)ethanol.
Oxidation: Formation of 2-bromo-2-(3,4-difluorophenyl)acetic acid.
科学研究应用
Methyl 2-bromo-2-(3,4-difluorophenyl)acetate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- Methyl 2-bromo-2-(2,4-difluorophenyl)acetate
Uniqueness
Methyl 2-bromo-2-(3,4-difluorophenyl)acetate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The presence of both bromine and fluorine atoms can also affect its physical and chemical properties, making it distinct from other similar compounds.
属性
IUPAC Name |
methyl 2-bromo-2-(3,4-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-3-6(11)7(12)4-5/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQGMIDBWDOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride](/img/structure/B2837152.png)
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2837153.png)
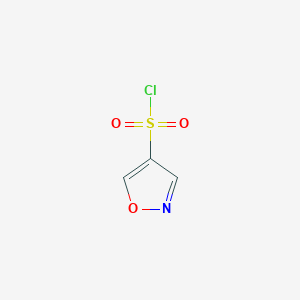
![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2837155.png)
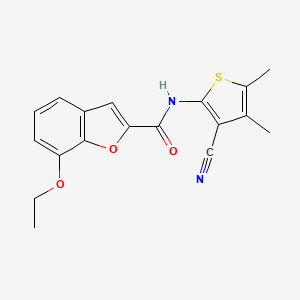
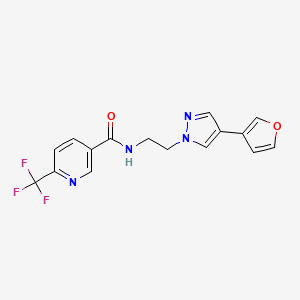
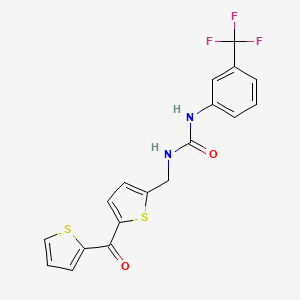
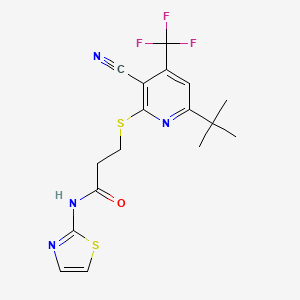
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2837165.png)
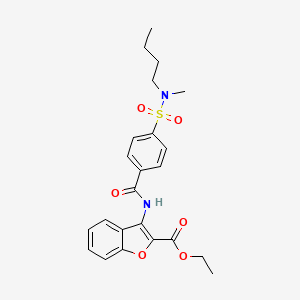
![6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2837167.png)
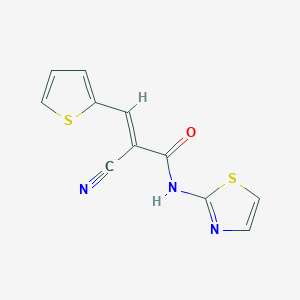
![{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2837171.png)
